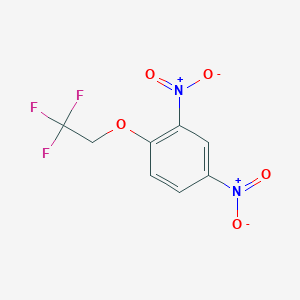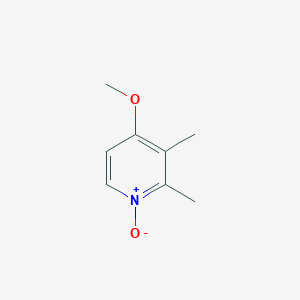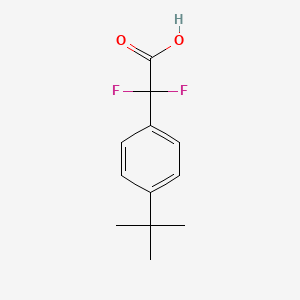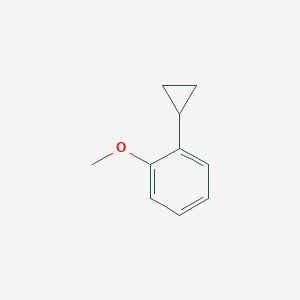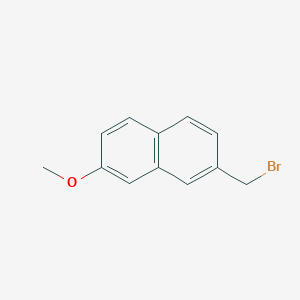
4-Hydrazino-6-trifluoromethylquinoline hydrochloride
Übersicht
Beschreibung
4-Hydrazino-6-trifluoromethylquinoline hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazino group attached to a quinoline core, which is further substituted with a trifluoromethyl group. This structure is a versatile starting point for numerous chemical reactions, leading to a wide array of biologically active molecules and potential pharmaceuticals.
Synthesis Analysis
The synthesis of hydrazinoquinoline derivatives is often achieved through the reaction of dichloroquinolines with hydrazine hydrate, resulting in high regioselectivity at the C4 position. This process is exemplified in the preparation of hydrazinylquinoline regio-isomers, which can be further transformed into various substituted pyrrolidin-2,5-diones . Additionally, the reaction of hydrazinoquinolines with trifluoromethyl-β-diketones has been shown to yield a range of substituted pyrazoles and dihydropyrazoles, depending on the substitution pattern of the diketone .
Molecular Structure Analysis
The molecular structure of hydrazinoquinoline derivatives is often confirmed using spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry. X-ray structure analysis and theoretical calculations can also provide unequivocal evidence of the synthesized structures . The presence of the trifluoromethyl group in these molecules is particularly interesting as it can significantly influence the electronic properties and reactivity of the compound.
Chemical Reactions Analysis
Hydrazinoquinoline compounds are highly reactive and can undergo various chemical transformations. For instance, they can react with Vilsmeier-Haack reagent to form hydrazone compounds, which exhibit antibacterial activity . The interaction with dicarboxylic acid anhydrides can lead to the formation of hydrazidoacids and imidoaminic structures, depending on the reaction conditions . Furthermore, the reaction with trifluoromethyl-β-diketones can result in the formation of pyrazolines and pyrazoles, with the potential for further rearrangements and cyclizations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and metabolic stability. The hydrazino group offers a site for further chemical modifications, which can lead to the synthesis of compounds with diverse biological activities. The synthesized compounds' properties are typically characterized by their spectral data, and their biological activities can be assessed through various assays, such as cytotoxicity tests against bacterial and fungal strains .
Wissenschaftliche Forschungsanwendungen
Repurposing Chloroquine Derivatives
Chloroquine, a well-known antimalarial, has been the subject of repurposing efforts due to its range of biochemical properties. Research has focused on its derivatives for potential use in various therapeutic areas beyond malaria, including infectious and non-infectious diseases. The exploration of chloroquine's derivatives aims to leverage its biochemical framework to develop new compounds with enhanced efficacy and reduced resistance issues, which could include analogs like "4-Hydrazino-6-trifluoromethylquinoline hydrochloride" (Njaria et al., 2015).
Antioxidant Activities of Quinoline Derivatives
Quinoline derivatives have been investigated for their antioxidant properties. Analytical methods used in determining the antioxidant activity of compounds include various assays that assess the ability to transfer hydrogen atoms or electrons, which could be relevant to studying the antioxidant potential of "this compound" and related compounds (Munteanu & Apetrei, 2021).
Antimicrobial and Antiviral Applications
Chloroquine and its synthetic analogs, including potentially "this compound," have been studied for their antimicrobial and antiviral activities. These compounds have shown potential in modulating immune responses and reducing pro-inflammatory cytokines, suggesting applications in autoimmune disorders and as part of combination therapies in infectious diseases (Taherian et al., 2013).
Synthesis and Biological Activity
The synthesis and biological activity of hydroxyquinoline derivatives, which share a structural motif with "this compound," have been extensively reviewed. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects. Such reviews provide insights into the potential applications and therapeutic value of quinoline derivatives in medicinal chemistry (Saadeh et al., 2020).
Eigenschaften
IUPAC Name |
[6-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-1-2-8-7(5-6)9(16-14)3-4-15-8;/h1-5H,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXAHLBYQCKSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589077 | |
| Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1170816-62-2 | |
| Record name | 4-Hydrazinyl-6-(trifluoromethyl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)
![(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B3030881.png)
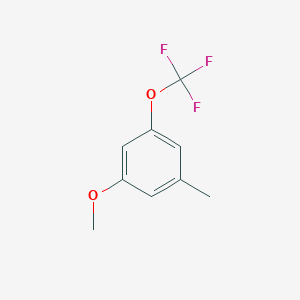
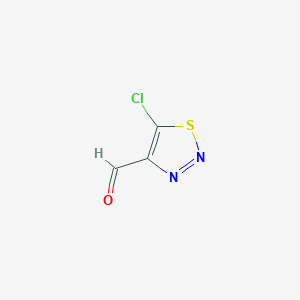

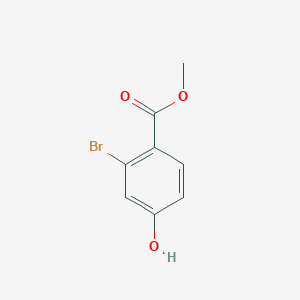
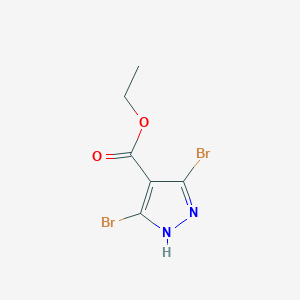

![Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-](/img/structure/B3030898.png)
